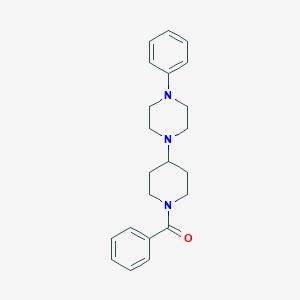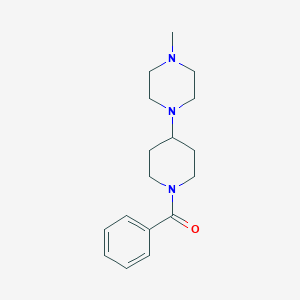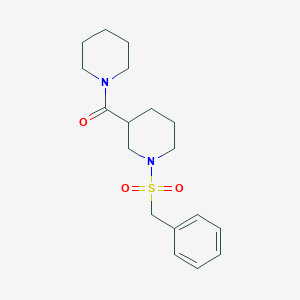METHANONE](/img/structure/B247402.png)
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group, a thienylcarbonyl group, and a piperidinyl group attached to a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Lacks the thienylcarbonyl and piperidinyl groups, resulting in different chemical and biological properties.
1-Phenyl-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of the thienylcarbonyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H25N3OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H25N3OS/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
InChI Key |
LAOMZLZBSKUJDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3,4-dimethoxybenzyl)piperidine](/img/structure/B247320.png)
![1-Azepanyl[1-(3,4-dimethoxybenzyl)-3-piperidyl]methanone](/img/structure/B247321.png)
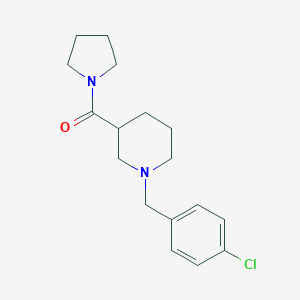
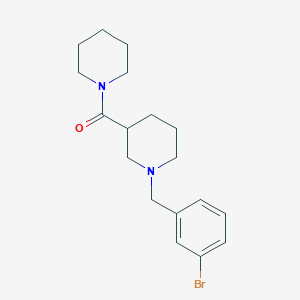
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
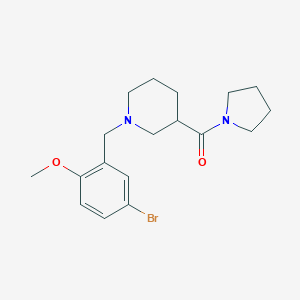
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
METHANONE](/img/structure/B247332.png)
![N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE](/img/structure/B247339.png)
